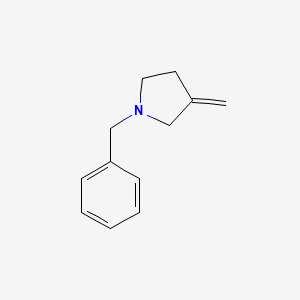
1-Benzyl-3-methylidenepyrrolidine
概要
説明
1-Benzyl-3-methylidenepyrrolidine is a chemical compound with the molecular formula C12H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a benzyl group attached to the nitrogen atom and a methylene group at the third position of the pyrrolidine ring.
準備方法
The synthesis of 1-Benzyl-3-methylidenepyrrolidine typically involves the reaction of pyrrolidine with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-Benzyl-3-methylidenepyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
科学的研究の応用
1-Benzyl-3-methylidenepyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.
作用機序
The mechanism of action of 1-Benzyl-3-methylidenepyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
類似化合物との比較
1-Benzyl-3-methylidenepyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the benzyl and methylene groups. Pyrrolidine itself is a versatile scaffold in medicinal chemistry.
N-Benzylpyrrolidine: Similar to this compound but without the methylene group at the third position. This compound also has applications in organic synthesis and medicinal chemistry.
Pyrrolidinone: A related compound with a carbonyl group at the second position.
特性
IUPAC Name |
1-benzyl-3-methylidenepyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-6H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEUQSJVOGPSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
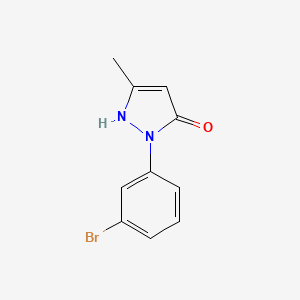
![3-(4-fluorophenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2738300.png)
![2-(2,4-difluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2738301.png)
![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)
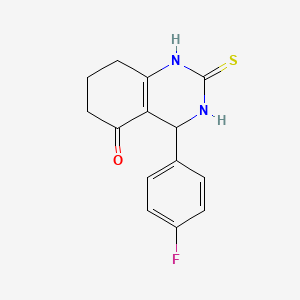
![N-(3-methoxyphenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2738306.png)
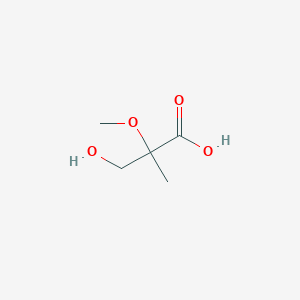
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2738309.png)
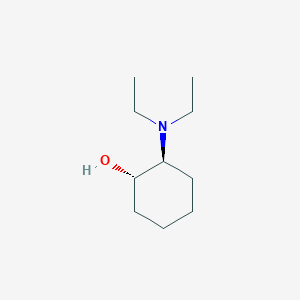


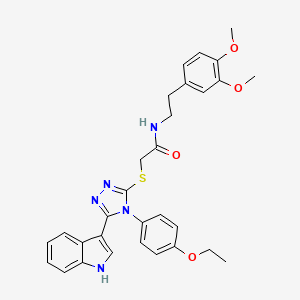
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)

